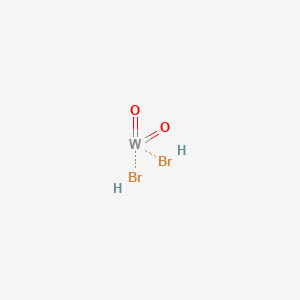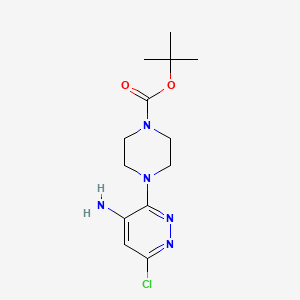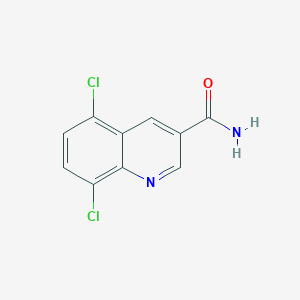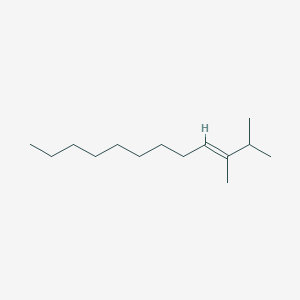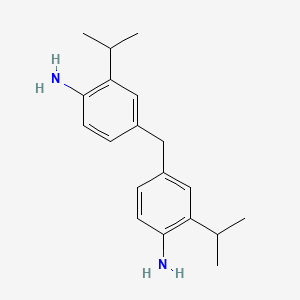
ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-): is a chemical compound with the molecular formula C19H26N2 and a molecular weight of 282.42 g/mol . It is also known by its IUPAC name, 4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline . This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) typically involves the reaction of 4-amino-3-propan-2-ylphenylmethanol with 2-propan-2-ylaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C) , and requires a temperature of around 150°C .
Industrial Production Methods: In industrial settings, the production of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) involves large-scale reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions: ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) can lead to the formation of quinones , while reduction can produce amines .
Aplicaciones Científicas De Investigación
ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile , participating in various substitution reactions. It can also undergo oxidation and reduction reactions, affecting its chemical properties and reactivity . The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Uniqueness: ANILINE, 4,4’-METHYLENEBIS(o-ISOPROPYL-) is unique due to its specific molecular structure and reactivity . The presence of isopropyl groups at specific positions on the aromatic ring influences its chemical behavior and makes it distinct from other similar compounds .
Propiedades
Número CAS |
19900-66-4 |
|---|---|
Fórmula molecular |
C19H26N2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline |
InChI |
InChI=1S/C19H26N2/c1-12(2)16-10-14(5-7-18(16)20)9-15-6-8-19(21)17(11-15)13(3)4/h5-8,10-13H,9,20-21H2,1-4H3 |
Clave InChI |
ZDVQGDLMKMWKJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)
![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)
![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
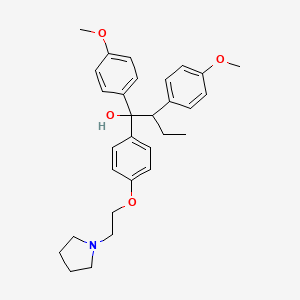
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
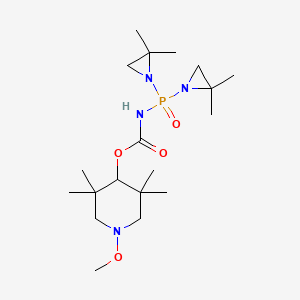
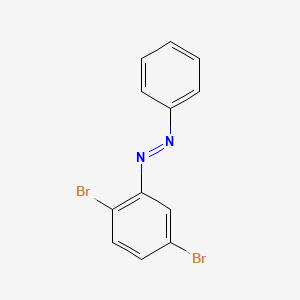
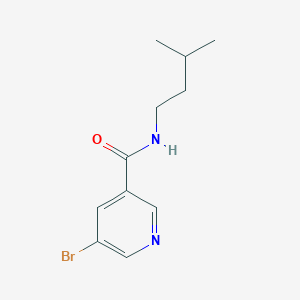
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)
